molecular formula C27H33N7O2 B12395196 Rezivertinib analogue 1

Rezivertinib analogue 1

Cat. No.: B12395196
M. Wt: 487.6 g/mol
InChI Key: FZPRMSLRRIEUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rezivertinib Analogue 1 (CAS: 2227103-37-7) is a process impurity of osimertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in non-small cell lung cancer (NSCLC) research . Its molecular formula is C27H33N7O2, with a molecular weight of 487.6 g/mol. Structurally, it shares similarities with osimertinib but differs in specific substituents, as indicated by its SMILES notation and IUPAC name .

This compound is utilized exclusively as a research tool to study synthesis pathways, impurity profiling, and quality control during osimertinib production. Key physicochemical properties include:

  • Solubility: 50 mg/mL in DMSO (102.54 mM), requiring heating to 60°C for dissolution .
  • Storage: Stable at -20°C for up to three years in powder form .
  • Purity: >98%, validated via high-performance liquid chromatography (HPLC) .

Properties

Molecular Formula

C27H33N7O2

Molecular Weight

487.6 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C27H33N7O2/c1-18(35)29-22-15-23(26(36-6)16-25(22)33(4)14-13-32(2)3)31-27-28-12-11-21(30-27)20-17-34(5)24-10-8-7-9-19(20)24/h7-12,15-17H,13-14H2,1-6H3,(H,29,35)(H,28,30,31)

InChI Key

FZPRMSLRRIEUNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Rezivertinib analogue 1 involves complex synthetic routes. The exact synthetic pathways and reaction conditions are proprietary and detailed in specific patents . Generally, the synthesis involves multiple steps of organic reactions, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed due to proprietary reasons. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Rezivertinib analogue 1 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogues .

Scientific Research Applications

Rezivertinib analogue 1 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of osimertinib mesylate.

    Biology: Employed in biological assays to understand the metabolic pathways and interactions of osimertinib mesylate.

    Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of osimertinib mesylate in treating non-small cell lung cancer.

    Industry: Applied in the pharmaceutical industry for quality control and regulatory compliance

Mechanism of Action

Rezivertinib analogue 1 exerts its effects by targeting the epidermal growth factor receptor tyrosine kinase. It binds to the receptor and inhibits its activity, thereby blocking the signaling pathways involved in cell proliferation and survival. This mechanism is crucial in the treatment of non-small cell lung cancer, where the epidermal growth factor receptor is often mutated and overactive .

Comparison with Similar Compounds

Comparison with Similar Compounds

Rezivertinib Analogue 1 is structurally and functionally compared to osimertinib, rezivertinib (the parent drug), and other third-generation EGFR TKIs below.

Table 1: Chemical and Functional Comparison

Parameter This compound Osimertinib Rezivertinib (BPI-7711) Almonertinib
Molecular Formula C27H33N7O2 C28H33N7O2·CH4O3S C27H33N7O2 C26H31N7O3
Molecular Weight 487.6 g/mol 595.7 g/mol (mesylate salt) 487.6 g/mol 489.6 g/mol
Primary Use Research impurity Therapeutic (NSCLC) Therapeutic (NSCLC) Therapeutic (NSCLC)
Target Mutations N/A EGFR T790M/L858R EGFR T790M/L858R EGFR T790M/L858R
CNS Penetration Not studied High High Moderate
Key Clinical Data N/A ORR: 80%, mPFS: 18.9 months ORR: 64.6–83.7%, mPFS: 12.2–20.7 months ORR: 68.9%, mPFS: 9.6–12.6 months

Key Findings:

Structural Similarity to Osimertinib :
this compound is an intermediate or byproduct in osimertinib synthesis, sharing its core pyrimidine-indole structure but lacking the mesylate group . This structural difference eliminates therapeutic activity, rendering it suitable only for analytical research.

Functional Contrast with Rezivertinib (BPI-7711): While this compound is a non-therapeutic impurity, rezivertinib (BPI-7711) is a clinically active third-generation EGFR TKI. In phase III trials, rezivertinib demonstrated superior efficacy to gefitinib, with a median progression-free survival (mPFS) of 19.3 months vs. 9.6 months (HR: 0.48; p<0.0001) .

Comparison with Other Third-Generation TKIs: Osimertinib: Higher CNS penetration and longer mPFS (18.9 months) but associated with ILD in 6% of patients . Almonertinib: Lower CNS efficacy (mPFS: 9.6–12.6 months) and higher incidence of rash . Furmonertinib: Limited data on ILD (1 case reported) and similar hematological toxicity profiles .

Biological Activity

Rezivertinib analogue 1, a process impurity of osimertinib mesylate, has garnered attention in the context of non-small cell lung cancer (NSCLC) research. This compound is part of a broader category of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), which are designed to selectively target specific mutations in the EGFR gene, particularly the T790M mutation associated with resistance to earlier therapies.

This compound functions primarily as a covalent inhibitor of the EGFR, binding irreversibly to the active site of the receptor. This mechanism allows for sustained inhibition of the mutated receptor, which is crucial for overcoming resistance mechanisms commonly encountered in NSCLC treatment. The analogue exhibits a high degree of selectivity for mutant forms of EGFR over wild-type EGFR, minimizing off-target effects and enhancing therapeutic efficacy.

Biological Activity and Efficacy

Recent studies have indicated that this compound demonstrates significant biological activity against EGFR T790M mutations. Key findings from various research efforts include:

  • Efficacy in Preclinical Models : In vitro studies have shown that this compound effectively inhibits cell proliferation in NSCLC cell lines harboring the T790M mutation. The compound's IC50 values indicate potent activity, with reported values around 450 nM, suggesting strong inhibition at clinically relevant concentrations .
  • CNS Penetration : Animal studies have highlighted the ability of this compound to penetrate the blood-brain barrier, which is critical given the prevalence of central nervous system (CNS) metastases in advanced NSCLC patients . This characteristic positions it as a potential therapeutic option for patients with CNS involvement.

Clinical Studies

Clinical evaluations have provided further insights into the safety and efficacy profile of this compound:

  • Phase I/II Trials : In a phase I study involving patients with advanced NSCLC and confirmed EGFR T790M mutations, Rezivertinib was administered at various dosing levels. The results showed an overall objective response rate (ORR) of approximately 59.3% and a median progression-free survival (PFS) of 9.7 months .
  • CNS Efficacy : A significant finding from another clinical trial was that among patients with CNS metastases, this compound achieved a CNS ORR of 69% and a disease control rate (DCR) of 100%, indicating its potential effectiveness in managing brain lesions .

Safety Profile

The safety profile of this compound has been characterized by manageable adverse effects:

  • Adverse Events : In clinical studies, about 83% of patients experienced treatment-related adverse events, with grade 3 or higher events occurring in approximately 20% of cases. Commonly reported adverse effects included decreased neutrophil count and pneumonia .

Summary Table

Parameter Value
Objective Response Rate (ORR)~59.3%
Median Progression-Free Survival (PFS)~9.7 months
CNS Objective Response Rate~69%
CNS Disease Control Rate100%
Treatment-Related Adverse Events~83%
Grade ≥3 Adverse Events~20%

Q & A

Q. What steps are required to comply with FAIR principles when publishing datasets on this compound?

  • Methodological Answer :
  • Metadata : Assign persistent identifiers (DOIs) to datasets and describe experimental conditions using MIAME (Microarray) or MIAPE (Proteomics) standards .
  • Licensing : Use CC-BY 4.0 for open access or CC-BY-NC for restricted commercial use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.